bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
Description
Bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is a phosphonate ester featuring isopropyl (propan-2-yl) ester groups and a 3,4-dimethoxyphenyl substituent. The compound’s structure includes a central phosphorus atom bonded to two isopropyloxy groups and a hydroxymethyl-aryl moiety.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25O6P/c1-10(2)20-22(17,21-11(3)4)15(16)12-7-8-13(18-5)14(9-12)19-6/h7-11,15-16H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAQVYYTPUOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=C(C=C1)OC)OC)O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H25O6P
- Molecular Weight : 332.333 g/mol
This structure features a phosphonate group attached to a phenolic moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated its effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.22–0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition : It significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as an antibiofilm agent .
Anticancer Activity
The compound has also shown promise in cancer research. It was evaluated for cytotoxicity against different cancer cell lines:
- Cytotoxicity Assays : The compound displayed IC50 values indicating effective inhibition of cell proliferation in various cancer models, with specific derivatives showing notable activity against breast and prostate cancer cells .
- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Study :
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | MIC as low as 0.22 μg/mL; effective biofilm inhibition |
| Anticancer | MCF-7 (breast), PC3 (prostate) | Induced apoptosis; IC50 values indicating cytotoxicity |
| Mechanism | Various cancer pathways | Involvement of caspases and oxidative stress |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs with similar substituents.
Substituent Effects
- Aryl Group Variations: 3,4-Dimethoxyphenyl (Target): Dual methoxy groups increase electron density, enhancing π-π stacking and hydrogen-bonding capabilities compared to mono-methoxy analogs . 4-Methoxyphenyl (): Para-substitution offers symmetrical electronic effects but reduced steric bulk compared to 3,4-dimethoxy. 2-Methoxyphenyl (): Ortho-substitution may introduce steric hindrance near the phosphonate core, altering reactivity .
Ester Group Differences :
Stereochemical Considerations
Stereocenters in analogs like 29a and 29b () highlight the importance of chirality in bioactivity. The target compound lacks defined stereocenters in available data, but enantiomeric forms (if present) could exhibit divergent pharmacological profiles .
Research Findings and Implications
- Bioactivity : Phosphonate esters with methoxyaryl groups (e.g., ) are explored as enzyme inhibitors due to their ability to mimic phosphate groups in transition states .
- Synthetic Challenges : Menthol-derived esters () require multi-step syntheses, whereas isopropyl esters (Target, ) are more accessible but less stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
